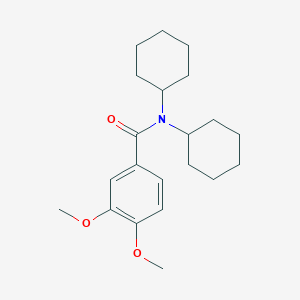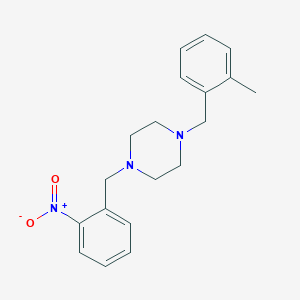![molecular formula C13H15N5OS B5800710 N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5800710.png)
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is commonly referred to as DMPTA and has been found to have several interesting properties that make it a valuable tool for researchers in various fields.
Mechanism of Action
DMPTA acts as a competitive inhibitor of PTPs, binding to the active site of the enzyme and preventing the dephosphorylation of target proteins. This results in the activation of various signaling pathways, including those involved in cell growth, differentiation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DMPTA are complex and depend on the specific signaling pathways that are activated. DMPTA has been found to have a wide range of effects on cellular processes, including the regulation of gene expression, cell cycle progression, and apoptosis. Additionally, DMPTA has been found to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPTA is its ability to modulate protein phosphorylation in a highly specific manner. This makes it a valuable tool for researchers studying the role of specific signaling pathways in cellular processes. Additionally, DMPTA is relatively stable and easy to handle, making it a convenient reagent for use in laboratory experiments.
However, there are also some limitations to the use of DMPTA in laboratory experiments. For example, DMPTA can be toxic to cells at high concentrations, which can limit its usefulness in certain applications. Additionally, the effects of DMPTA on cellular processes can be complex and difficult to interpret, which can make it challenging to draw clear conclusions from experimental data.
Future Directions
There are several potential future directions for research on DMPTA. One area of interest is the development of more specific and potent inhibitors of PTPs, which could have important applications in the treatment of various diseases. Additionally, further studies are needed to fully understand the complex effects of DMPTA on cellular processes, including the mechanisms underlying its anti-inflammatory and immunomodulatory effects. Finally, there is potential for the use of DMPTA in combination with other drugs or therapies to enhance their effectiveness in the treatment of various diseases.
Synthesis Methods
DMPTA can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-pyrimidinamine with 2-chloro-4-methylpyrimidine-5-thiol in the presence of a base such as potassium carbonate. This reaction results in the formation of DMPTA as a yellow solid with a melting point of approximately 118-120°C.
Scientific Research Applications
DMPTA has been studied for its potential applications in various fields of scientific research, including biochemistry, pharmacology, and physiology. One of the most interesting applications of DMPTA is its use as a modulator of protein phosphorylation. DMPTA has been found to inhibit the activity of protein tyrosine phosphatases (PTPs), which play a key role in the regulation of cell signaling pathways. This inhibition of PTP activity can lead to the activation of various signaling pathways, which can have a wide range of effects on cellular processes.
properties
IUPAC Name |
N-(4,6-dimethylpyrimidin-2-yl)-2-(4-methylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5OS/c1-8-4-5-14-13(17-8)20-7-11(19)18-12-15-9(2)6-10(3)16-12/h4-6H,7H2,1-3H3,(H,15,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTCIJZLOPWLHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCC(=O)NC2=NC(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,6-dimethyl-2-pyrimidinyl)-2-[(4-methyl-2-pyrimidinyl)sulfanyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4,6-dimethyl-2-pyrimidinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5800641.png)

![5-{[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5800675.png)
![2-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}benzonitrile](/img/structure/B5800676.png)
![N-[3-(trifluoromethyl)phenyl]-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5800681.png)

![methyl 3-[(anilinocarbonyl)amino]-2-methylbenzoate](/img/structure/B5800689.png)
![N-[3-(methylthio)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5800707.png)


![1-[4-(diethylamino)benzyl]-4-piperidinol](/img/structure/B5800729.png)
![2-(4-fluorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5800730.png)